N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

LC-MS/MS Isotope Dilution Nitrosamine Impurity Quantification

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS 1215691-18-1) is a stable isotope-labeled nitrosamine compound, specifically the trideuterated analog of N-Nitroso-N-methyl-3-aminopropionic acid (NMAPA). With a molecular formula of C4H5D3N2O3 and a molecular weight of 135.14 g/mol, this compound is categorized as a nitrosamine drug substance-related impurity (NDSRI) and is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Molecular Formula C4H8N2O3
Molecular Weight 135.137
CAS No. 1215691-18-1
Cat. No. B563255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
CAS1215691-18-1
SynonymsN-(Methyl-d3)-N-nitroso-β-alanine;  3-[(Methyl-d3)nitrosoamino)propanoic Acid;  3-(N-Nitroso-N-(methyl-d3)amino)propionic Acid;  NMPA-d3; 
Molecular FormulaC4H8N2O3
Molecular Weight135.137
Structural Identifiers
SMILESCN(CCC(=O)O)N=O
InChIInChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3
InChIKeyJZVIGHIXBBLOEB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS 1215691-18-1): Deuterated Nitrosamine Reference Standard for Trace-Level Quantification


N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS 1215691-18-1) is a stable isotope-labeled nitrosamine compound, specifically the trideuterated analog of N-Nitroso-N-methyl-3-aminopropionic acid (NMAPA) [1]. With a molecular formula of C4H5D3N2O3 and a molecular weight of 135.14 g/mol, this compound is categorized as a nitrosamine drug substance-related impurity (NDSRI) and is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. The deuterium labeling at the methyl group (CD3) confers a distinct mass shift of +3 Da relative to the unlabeled parent compound (CAS 10478-42-9), enabling its unambiguous chromatographic and mass spectrometric differentiation while preserving near-identical physicochemical properties [1].

Why Unlabeled N-Nitroso-N-methyl-3-aminopropionic Acid (CAS 10478-42-9) Cannot Substitute for the d3-Labeled Standard in Regulated Nitrosamine Analysis


In quantitative LC-MS/MS workflows for nitrosamine impurities, the use of a structurally identical but mass-shifted internal standard is non-negotiable for correcting matrix effects and ionization variability [1]. Unlabeled N-Nitroso-N-methyl-3-aminopropionic acid (CAS 10478-42-9) co-elutes with the endogenous or impurity-derived analyte, precluding independent detection and resulting in signal saturation that compromises limit of quantification (LOQ) and accuracy [2]. Furthermore, regulatory submissions to agencies such as the FDA and EMA for Abbreviated New Drug Applications (ANDAs) explicitly require the use of stable isotope-labeled internal standards to achieve the sub-ppb sensitivity mandated for genotoxic impurity control; substitution with an unlabeled analog renders the analytical method non-compliant and scientifically indefensible [3].

Quantitative Differentiation of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid from Unlabeled and Alternative Deuterated Nitrosamine Standards


Precise Mass Differentiation: +3.02 Da Shift Enables Unambiguous MRM Transition Monitoring

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (target) exhibits a molecular weight of 135.14 g/mol, which is +3.02 Da higher than the unlabeled N-Nitroso-N-methyl-3-aminopropionic acid (comparator, CAS 10478-42-9, MW 132.12 g/mol) [1]. This mass increment, resulting from the replacement of three hydrogen atoms with deuterium on the methyl group, allows for baseline separation in the mass analyzer and enables the use of distinct multiple reaction monitoring (MRM) transitions without isotopic cross-talk [2].

LC-MS/MS Isotope Dilution Nitrosamine Impurity Quantification

Isotopic Purity and Deuterium Retention: Validated Stability Under Standard Storage and Analytical Conditions

The compound is supplied as a highly characterized reference material with rigorous testing for isotopic purity and stability, meeting compendial standards from USP, EMA, JP, and BP [1]. While direct quantitative stability data for this specific compound is not publicly disclosed, class-level understanding of deuterated nitrosamine standards indicates that the carbon-bound deuterium atoms (C-D bonds) in the CD3 group are resistant to hydrogen-deuterium exchange under standard LC-MS mobile phase conditions (pH 2-8, ambient temperature), thereby ensuring consistent mass response throughout analytical runs [2].

Stable Isotope Labeling Method Validation Nitrosamine Reference Materials

Regulatory Alignment: Explicit Designation for ANDA/NDA Submission Method Validation

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is explicitly positioned by multiple suppliers for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial nitrosamine production [1]. In contrast, the unlabeled N-Nitroso-N-methyl-3-aminopropionic acid is primarily referenced as a general impurity standard or research chemical, without the same explicit regulatory framing for internal standardization [2]. Furthermore, the d3-labeled compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability to USP or EP pharmacopeial standards can be provided [1].

Regulatory Compliance ANDA Submission Genotoxic Impurity Control

Optimal Deployment of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid in Pharmaceutical Nitrosamine Control and Bioanalytical Method Development


LC-MS/MS Method Validation for Nitrosamine Drug Substance-Related Impurities (NDSRIs) in ANDA Submissions

When developing a validated LC-MS/MS method for quantifying N-nitroso-N-methyl-3-aminopropionic acid (NMAPA) as a potential NDSRI in drug products, N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid serves as the optimal internal standard. Its co-elution with the unlabeled analyte and distinct MRM transitions (e.g., monitoring m/z 136→xxx for the labeled standard vs. m/z 133→xxx for the analyte) correct for matrix suppression/enhancement effects, enabling accurate quantification at the sub-ppb levels required by FDA and EMA guidelines [1]. This is essential for demonstrating that impurity levels remain below the Acceptable Intake (AI) limit of 26.5 ng/day (FDA) or 100 ng/day (EMA) for NMPA [2].

Quantitative Analysis of Tobacco-Specific Nitrosamine Metabolites in Biological Matrices

In studies investigating the metabolic fate of N-nitroso-N-methyl-3-aminopropionic acid in tobacco smoke or biological samples, the d3-labeled analog is used as an isotope dilution internal standard to accurately measure endogenous NMAPA levels. The high isotopic purity and resistance to back-exchange ensure that the internal standard signal remains stable across sample preparation steps (e.g., solid-phase extraction, evaporation) and throughout the LC-MS/MS run, yielding precise and reproducible quantitation even in complex matrices such as urine or plasma [1].

Method Transfer and Cross-Validation Between QC Laboratories

When transferring a validated nitrosamine method from an R&D lab to a commercial QC facility, the use of a well-characterized deuterated internal standard like N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid ensures method robustness and comparability of results across different instruments and operators. Its availability with comprehensive certificates of analysis (CoA) and potential traceability to pharmacopeial standards facilitates audit compliance and simplifies the demonstration of method equivalency during regulatory inspections [1].

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